molecular formula C17H16N4OS B5112854 N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide

N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide

Cat. No.: B5112854
M. Wt: 324.4 g/mol
InChI Key: FFNLXWSHYAPESW-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form 1,2,3-triazoles.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the triazole derivative.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the triazole derivative with chloroacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent. It can inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anticancer agent. It can induce apoptosis in cancer cells and inhibit their proliferation.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[(3-phenyl-1H-1,2,3-triazol-5-yl)sulfanyl]acetamide: Similar structure but with a different triazole isomer.

    N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Another isomer with the triazole nitrogen atoms in different positions.

Uniqueness

N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is unique due to its specific arrangement of atoms, which imparts distinct biological activities. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

N-benzyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-15(18-11-13-7-3-1-4-8-13)12-23-17-19-16(20-21-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNLXWSHYAPESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NNC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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